Side Chain Differentiation: Tertiary vs. Primary Alcohol
The target compound incorporates a tertiary alcohol (2-methylpropan-2-ol) side chain attached to the azetidine N-1 position, in contrast to the primary alcohol side chain present in 3-(3-aminoazetidin-1-yl)propan-1-ol (CAS 1407118-85-7) . The tertiary alcohol is a quaternary carbon center bearing a hydroxyl group, which provides steric shielding of the alcohol functionality and eliminates the potential for alcohol oxidation to an aldehyde or carboxylic acid—a metabolic liability inherent to primary alcohols [1]. This structural feature is particularly relevant in CNS drug discovery programs where metabolic stability of pendant groups is a key optimization parameter [2].
| Evidence Dimension | Alcohol substitution pattern (side chain oxidation susceptibility) |
|---|---|
| Target Compound Data | Tertiary alcohol (2-methylpropan-2-ol); quaternary α-carbon; no α-hydrogens available for oxidation |
| Comparator Or Baseline | 3-(3-Aminoazetidin-1-yl)propan-1-ol: primary alcohol; two α-hydrogens; susceptible to alcohol dehydrogenase / CYP-mediated oxidation |
| Quantified Difference | Qualitative structural differentiation: tertiary vs. primary alcohol; estimated metabolic stability difference based on class-level knowledge of alcohol oxidation susceptibility |
| Conditions | Structural comparison based on SMILES: Target CC(C)(O)CN1CC(N)C1 vs. Comparator OCCCN1CC(N)C1 |
Why This Matters
For procurement decisions in medicinal chemistry programs, the tertiary alcohol provides a metabolically more stable handle for further derivatization compared to primary alcohol analogs, potentially reducing the need for additional protecting group strategies or late-stage functional group interconversions.
- [1] Testa B. and Krämer S.D., The Biochemistry of Drug Metabolism – An Introduction, Chemistry & Biodiversity, 2006, 3, 1053–1101. View Source
- [2] Han Y. et al., Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine, ACS Med. Chem. Lett., 2014, 5(9), 999–1004. View Source
